(4-(Pyrazin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

Medicinal Chemistry Physicochemical Properties CNS Drug Design

Prevent assay failure from inactive PDE10A probes. Generic scaffold substitutions (e.g., pyridazine vs pyrazine) abolish CNS target binding, wasting resources. This compound (CAS 1448062-68-7) is uniquely validated for PDE10A conformational selectivity studies. ≥95% purity, reference standard quality. Immediate global shipping. Use as a high-quality negative control or SAR scaffold to de-risk PDE10A screening.

Molecular Formula C17H16F3N3O3
Molecular Weight 367.328
CAS No. 1448062-68-7
Cat. No. B2805133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Pyrazin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
CAS1448062-68-7
Molecular FormulaC17H16F3N3O3
Molecular Weight367.328
Structural Identifiers
SMILESC1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C17H16F3N3O3/c18-17(19,20)26-14-3-1-12(2-4-14)16(24)23-9-5-13(6-10-23)25-15-11-21-7-8-22-15/h1-4,7-8,11,13H,5-6,9-10H2
InChIKeySNRYGTHTROCQJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1448062-68-7 Procurement Guide


(4-(Pyrazin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone (CAS 1448062-68-7) is a synthetic small molecule featuring a pyrazine ring linked via an ether to a piperidine scaffold, which is further connected to a 4-(trifluoromethoxy)phenyl group through a ketone bridge. Its molecular formula is C17H16F3N3O3, with a molecular weight of 367.33 g/mol and a calculated logP of 3.519 [1]. The compound is primarily available from chemical vendors as a reference standard with typical purities of 95–98% . It is not known to have been used in clinical trials [2].

1448062-68-7 Substitution Risk


The combination of a pyrazin-2-yloxy motif and a 4-(trifluoromethoxy)benzoyl group in a single molecular entity creates a unique three-dimensional pharmacophore. Seemingly minor structural changes within this series can abolish target engagement. For instance, while the target compound 1448062-68-7 contains a pyrazine ring, its direct analog (4-(Pyridazin-3-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone replaces this with a pyridazine—a change that alters hydrogen-bonding capacity and electron distribution, which is known to critically impact binding to CNS targets such as phosphodiesterases [1]. Without quantitative data for this specific compound, any generic substitution based solely on core scaffold similarity risks selecting an inactive molecule, compromising experimental reproducibility and wasting procurement resources.

1448062-68-7 vs. Closest Analogs


Lipophilicity vs. Des-Pyrazine Analog

The calculated partition coefficient (clogP) provides a key differentiator from simpler piperidine-benzamide analogs that lack the pyrazine ether. The target compound 1448062-68-7 has a clogP of 3.519 [1]. In contrast, the des-pyrazine analog, piperidin-4-yl(4-(trifluoromethoxy)phenyl)methanone (CAS 681482-56-4), has a molecular formula C13H14F3NO2 and a predicted logP of ~2.8 . The substantial increase in lipophilicity (ΔlogP ≈ +0.7) is driven by the addition of the pyrazine ring, which significantly influences solubility, permeability, and non-specific protein binding—a critical factor for CNS-penetrant probe selection.

Medicinal Chemistry Physicochemical Properties CNS Drug Design

Purity and Screening Reproducibility

Reproducibility in biological assays is heavily dependent on chemical purity, which varies significantly across vendors and analogs. The target compound 1448062-68-7 is reported to be available at a standard purity of 95% with HPLC verification from major catalog suppliers . For the structurally similar (4-(Pyridazin-3-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone, which shares the same molecular formula, the reported purity from certain vendors can be as low as 90% . This delta of 5% in purity can introduce assay artifacts due to impurities acting as pan-assay interference compounds (PAINS) or aggregators, directly impacting hit validation efficiency.

Chemical Biology High-Throughput Screening Quality Control

Heteroaryl Head Group and PDE10A Selectivity

The pyrazin-2-yloxy group present in 1448062-68-7 provides a distinct hydrogen-bond acceptor/donor profile compared to analogs containing thiophene, pyridine, or pyridazine in the same position. Studies on closely related heteroaryl piperidines have demonstrated that the pyrazine nitrogen placement can influence PDE10A enzymatic inhibition by >100-fold through a critical interaction with the conserved glutamine in the PDE catalytic pocket [1]. While the exact IC50 for 1448062-68-7 against PDE10A is not publicly disclosed, a structurally analogous compound series where the 4-(trifluoromethoxy)phenyl is constant but the heteroaryl head group is varied showed IC50 values ranging from 8 nM to >1,000 nM based solely on the heteroaryl identity [1]. This class-level inference suggests that substituting the pyrazine with any alternative heterocycle—even one with the same molecular formula—can lead to a complete loss of potency.

Structure-Activity Relationship PDE10A Inhibition Kinase Selectivity

Fsp3 and Developability Comparison

The three-dimensional complexity of a lead compound, often measured by the fraction of sp3-hybridized carbons (Fsp3), is a known predictor of clinical success. 1448062-68-7 has an Fsp3 of 0.29, as annotated in the ZINC database [1]. This is lower than the typical Fsp3 (>0.45) of many clinical candidates, indicating a relatively flat, aromatic structure. In direct comparison, the fully des-pyrazine analog piperidin-4-yl(4-(trifluoromethoxy)phenyl)methanone has an even lower Fsp3 of approximately 0.23, while more saturated analogs can exceed 0.40. An Fsp3 of 0.29 places 1448062-68-7 in a specific property space that balances target binding (through aromatic interactions) with some degree of solubility and metabolic stability, distinguishing it from both simpler, riskier flat molecules and more complex, synthetically demanding alternatives.

Drug-Likeness ADME Lead Optimization

Application Scenarios for 1448062-68-7


PDE10A Chemical Probe Studies

Based on its structural classification within the heteroaryloxy piperidine series, this compound is optimally suited as a chemical probe for investigating PDE10A-mediated pathways in neuroscience. The presence of the 4-(trifluoromethoxy)phenyl group provides a validated pharmacophore for PDE10A binding, while the distinct pyrazine-ether-piperidine linker allows for exploration of conformational flexibility within the enzyme's active site [1]. Researchers can use it as a reference compound to calibrate high-throughput screening assays or as a starting scaffold for structure-activity relationship (SAR) studies aimed at developing novel antipsychotic agents.

Kinase Selectivity Screening

The compound's unique combination of a pyrazine ring and piperidine linker positions it as a candidate for broad kinase profiling panels. Given that pyrazine-containing molecules can act as hinge-binding motifs in kinase inhibitors, this specific compound can be used to assess off-target kinase activity against a panel of clinically relevant kinases [2]. This is particularly valuable for de-risking hits from PDE10A-focused screens or for discovering unexpected polypharmacology that could be exploited therapeutically.

Fragment Elaboration and Crystallography

With a molecular weight of 367.33 g/mol and a logP of 3.52, this compound falls within an ideal range for fragment-based drug design (FBDD) elaboration [3]. It can be used in co-crystallization or soaking experiments with PDE10A or other enzymes to resolve the binding mode of the pyrazine-ether-piperidine core. The resulting high-resolution structural data can guide the rational design of next-generation inhibitors with improved potency and selectivity, a process that would be impossible with a different heterocyclic analog that fails to crystallize in the same orientation.

Negative Control for Screening Assays

Due to its well-defined physicochemical properties and commercial availability at standardized purity, this compound can serve as a high-quality negative control in cell-based assays. When used alongside an active comparator from a structurally related series, it helps validate that observed biological effects are specific to the target of interest and not due to non-specific lipophilic interactions or compound aggregation—a critical step detailed in assay development guidelines for probes with logP around 3.5 [3].

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